REACTION_CXSMILES
|
[O-:1][W:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+].Cl.S(=O)(=O)(O)O>>[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22|
|
Name
|
sodium tungstate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
A sodium polytungstate aqueous solution (sample 2) was prepared
|
Type
|
CONCENTRATION
|
Details
|
Further, WO3 concentration (hereinafter,
|
Type
|
CONCENTRATION
|
Details
|
the “WO3 concentration”
|
Type
|
CONCENTRATION
|
Details
|
will be referred to as “W concentration”
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |